3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

Physicochemical profiling Lipophilicity Regioisomer differentiation

Researchers requiring regioisomeric control compounds for quinazolinone-arylpiperazine SAR campaigns face supply gaps for meta-substituted variants. This 3-methoxyphenyl regioisomer fills that gap with a distinct pharmacophore profile (logP 4.55, tPSA 65.5 Ų) vs. the para isomer (logP 1.67, tPSA 53.5 Ų). • Enables direct meta-vs-para SAR comparison within the F388 series. • Serves as α1-adrenoceptor probe and PARP-1 electronic complement. • Matched molecular pair with hexyl-linker analog (CAS 1144497-10-8) for linker-length studies.

Molecular Formula C22H24N4O3
Molecular Weight 392.5 g/mol
Cat. No. B4518619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
Molecular FormulaC22H24N4O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C22H24N4O3/c1-29-18-6-4-5-17(15-18)24-11-13-25(14-12-24)21(27)9-10-26-16-23-20-8-3-2-7-19(20)22(26)28/h2-8,15-16H,9-14H2,1H3
InChIKeyFJWQJVYYIBZVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one – Procurement Guide


3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a synthetic quinazolin-4(3H)-one derivative featuring a 3-oxopropyl linker connecting the quinazolinone N3 position to a 4-(3-methoxyphenyl)piperazine moiety. It belongs to the ChemDiv F388 screening compound series and is catalogued as a small-molecule probe for drug discovery applications . The quinazolin-4(3H)-one core is a privileged scaffold documented in multiple pharmacological contexts including α1-adrenoceptor antagonism, PARP inhibition, and CAR agonism [1]. This compound is structurally differentiated from its closest commercially available analogs—particularly the 4-methoxyphenyl regioisomer (F388-0172)—by the meta-substitution pattern on the phenylpiperazine ring, a feature that influences electronic distribution and steric accessibility at the aryl ring .

Why the 3-Methoxy Regioisomer Is Not Interchangeable


Within the ChemDiv F388 quinazolinone-arylpiperazine series, the aryl substitution pattern on the piperazine ring is the sole structural variable among several catalogued analogs, yet this single modification produces measurable divergences in physicochemical properties that preclude generic interchange . The meta-methoxy orientation in the target compound repositions the oxygen lone-pair electrons relative to the piperazine nitrogen, altering both the hydrogen-bond acceptor profile (5 HBA, PSA 65.49 Ų) and lipophilicity (logP 4.55) compared to the para-methoxy isomer (6 HBA, PSA 53.51 Ų, logP 1.67) . Published SAR on quinazolinone-arylpiperazine series confirms that aryl ring substitution position directly modulates α1-adrenoceptor binding potency and selectivity [1]. For screening campaigns where subtle changes in target engagement or off-target panel results dictate hit progression, swapping the 3-methoxy for the 4-methoxy or halogenated analogs introduces uncontrolled variables that can invalidate cross-screen comparisons.

Differentiation Evidence vs. Closest Analogs


Lipophilicity: Meta- vs. Para-Methoxy Regioisomer

The target compound (meta-OCH₃) exhibits substantially higher calculated logP than its para-OCH₃ regioisomer (F388-0172), a difference of approximately 2.9 log units . This magnitude of lipophilicity shift is well beyond typical assay variability and can alter membrane permeability, non-specific protein binding, and apparent potency in cell-based assays.

Physicochemical profiling Lipophilicity Regioisomer differentiation

Polar Surface Area & Hydrogen-Bond Acceptor Comparison

The meta-methoxyphenyl substitution yields a higher topological polar surface area (tPSA = 65.5 Ų) compared to the para-methoxy isomer (tPSA = 53.5 Ų), with a corresponding difference of one hydrogen-bond acceptor (5 vs. 6 HBA) . The higher PSA but lower HBA count in the target compound reflects the different spatial orientation of the methoxy oxygen, which reduces its solvent-exposed lone-pair accessibility while increasing the overall molecular polar surface.

Polar surface area Hydrogen bonding Drug-likeness CNS penetration

α1-Adrenoceptor Activity: Quinazolinone-Arylpiperazine Class

Quinazolinone-arylpiperazine derivatives are validated α1-adrenoceptor antagonists. In a published series of 2-[(4-substituted piperazin-1-yl)methyl]quinazolin-4(3H)-ones, compounds displayed α1-blocking activity with IC₅₀ values ranging from 0.2 to 0.4 mM in isolated thoracic aortic ring assays, with in vivo hypotensive activity confirmed in normotensive cats [1]. The arylpiperazine moiety is the established pharmacophore for α1 binding, and substitution position on the aryl ring is a key determinant of potency within this chemotype.

α1-adrenoceptor Hypotensive activity Quinazolinone SAR Arylpiperazine pharmacophore

PARP-1 Inhibition: Quinazolinone-Piperazine with 3-Oxopropyl Linker

A close structural analog bearing a 4-fluorophenyl group rather than 3-methoxyphenyl on the piperazine—2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one—is reported as a PARP-1 inhibitor with IC₅₀ = 68 nM and ~15-fold selectivity over PARP-2 (IC₅₀ = 999 nM) [1]. This analog differs from the target compound only in the arylpiperazine substituent (4-F vs. 3-OCH₃), sharing the identical quinazolin-4(3H)-one core and 3-oxopropyl linker.

PARP-1 PARP inhibition DNA repair Quinazolinone

Linker-Length Comparison: 3-Oxopropyl vs. 6-Oxohexyl

The target compound (3-oxopropyl linker, 3 atoms between quinazolinone N3 and amide carbonyl) can be compared to its 6-oxohexyl congener (CAS 1144497-10-8, 6-atom linker) which shares the identical 3-methoxyphenylpiperazine terminus and quinazolin-4(3H)-one core . The three-methylene difference alters the spatial relationship between the quinazolinone and the arylpiperazine pharmacophores by approximately 3.8 Å in extended conformation.

Linker SAR Pharmacophore Chain length Conformational flexibility

Drug-Likeness & Lead-Likeness Profile vs. Analogs

The target compound has zero Rule-of-Five violations but five Rule-of-Three violations according to Mcule calculated properties, driven primarily by high logP (4.55) and elevated PSA . In contrast, the 4-methoxy analog F388-0172 has logP = 1.67 and calculated logSw = −2.36 with six HBA, producing a markedly different drug-likeness profile that would place it in a different region of property-based filtering space .

Drug-likeness Lead-likeness RO5 RO3 Physicochemical filtering

Application Scenarios for the 3-Methoxyphenyl Regioisomer


α1-Adrenoceptor Antagonist Screening & SAR Expansion

As a member of the quinazolinone-arylpiperazine chemotype with established α1-adrenoceptor antagonist activity (class IC₅₀ range 0.2–0.4 mM in aortic ring assays), this 3-methoxyphenyl variant serves as a regioisomeric probe for mapping aryl substitution requirements at the α1 binding site [1]. Its use alongside the 4-methoxy analog (F388-0172) enables direct meta-vs-para SAR interrogation within an otherwise identical molecular framework.

PARP-1 Inhibitor Exploration with Divergent Aryl Substituent

The close structural analog bearing 4-fluorophenyl in place of 3-methoxyphenyl demonstrated PARP-1 IC₅₀ = 68 nM with ~15-fold selectivity over PARP-2 [2]. This compound provides a complementary aryl substituent (electron-donating OCH₃ vs. electron-withdrawing F) for probing electronic effects on PARP-1 binding while maintaining the identical quinazolinone-oxopropyl-piperazine scaffold validated for PARP engagement.

Physicochemical Diversity for Permeability and CNS Models

With calculated logP = 4.55—approximately 2.9 log units higher than its 4-methoxy regioisomer—and tPSA = 65.5 Ų, this compound occupies a distinct region of CNS MPO (Multiparameter Optimization) space relative to all other commercially available F388 series members . It is suited for inclusion in permeability-differentiated compound libraries where contrasting logP within a congeneric set is required to calibrate PAMPA or Caco-2 permeability models.

Linker-Length Pharmacophore Mapping for Target Engagement

The 3-carbon propyl linker of this compound, compared to the 6-carbon hexyl linker in CAS 1144497-10-8 (identical 3-methoxyphenylpiperazine terminus and quinazolinone core), provides a constrained pharmacophore geometry with a 3-methylene-shorter spacer . This pair can be used in matched molecular pair analysis to deconvolute the contribution of linker length to target binding, functional activity, or polypharmacology profiles.

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